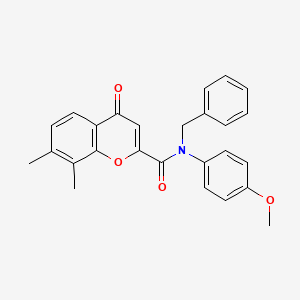
3-(1-benzyl-1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-benzyl-1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure substituted with a benzyl-indole and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzyl-1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzylation: The indole derivative is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione core can be synthesized via a cyclization reaction involving a suitable dicarboxylic acid derivative.
Coupling Reaction: Finally, the benzyl-indole and the pyrrolidine-2,5-dione are coupled under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups of the pyrrolidine-2,5-dione using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(1-benzyl-1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-benzyl-1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: The compound could modulate pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the benzyl and methylphenyl substitutions.
3-(1-benzyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the methyl group on the phenyl ring.
3-(1-benzyl-1H-indol-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Substitutes the methyl group with a chlorine atom.
Uniqueness
The presence of both the benzyl-indole and the methylphenyl groups in 3-(1-benzyl-1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C26H22N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-(1-benzylindol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H22N2O2/c1-18-11-13-20(14-12-18)28-25(29)15-22(26(28)30)23-17-27(16-19-7-3-2-4-8-19)24-10-6-5-9-21(23)24/h2-14,17,22H,15-16H2,1H3 |
InChI Key |
ILPZMLRHVOABLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole](/img/structure/B11400975.png)
![Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11400977.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11400985.png)

![5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11400995.png)
![3-(2,5-dimethoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11401004.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B11401011.png)
![Diethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11401015.png)
![12-Chloro-3-(2-fluorophenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one](/img/structure/B11401031.png)
![2-[(3-methoxybenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B11401040.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11401041.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11401046.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11401048.png)
![6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11401050.png)
